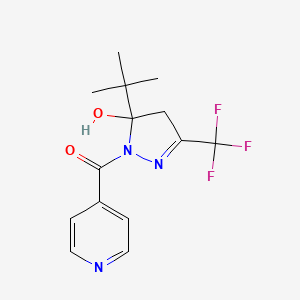![molecular formula C15H11IN2O B12453616 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C15H11IN2O and a molecular weight of 362.17 g/mol . This compound is known for its unique structure, which includes an indole core substituted with an imino group and an iodo-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves a condensation reaction between 3-iodo-4-methylaniline and an appropriate aldehyde or ketone . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
3-[(3-iodo-4-methylphenyl)imino]methyl-1,2-benzenediol: This compound has a similar imino group and iodo-methylphenyl substitution but differs in the core structure, which is a benzenediol instead of an indole.
(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol: This Schiff base compound has a similar imino group and iodo-methylphenyl substitution but includes a diethylamino group and a phenol core.
The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H11IN2O |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-(3-iodo-4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11IN2O/c1-9-6-7-10(8-12(9)16)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI Key |
LFCSUVPOKKDSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
